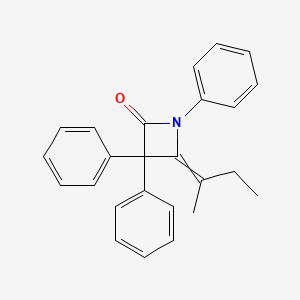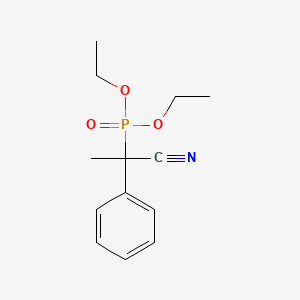
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one is an organic compound with a complex structure that includes both imine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo further reactions to introduce the ether linkage and additional phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification steps to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The phenyl groups can participate in π-π interactions, which are important in protein binding and molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethanolamine: A compound with a similar structure but different functional groups.
Benzylamine: Contains an amine group attached to a benzyl group, similar to the imine group in 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one.
Phenylacetone: A simpler compound with a phenyl group and a ketone group.
Uniqueness
This compound is unique due to its combination of imine and ether functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
83072-45-1 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-(2-imino-2-phenylethoxy)-1-phenylethanone |
InChI |
InChI=1S/C16H15NO2/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Clé InChI |
LSKZVBZUCAAMPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=N)COCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


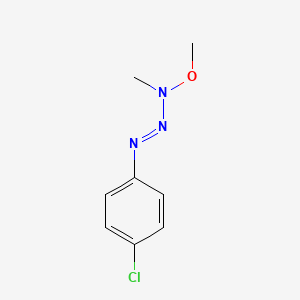

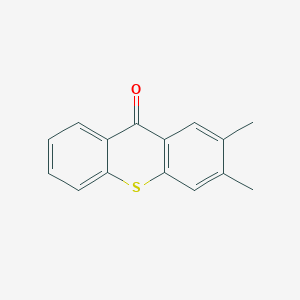
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
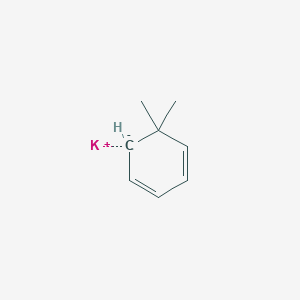

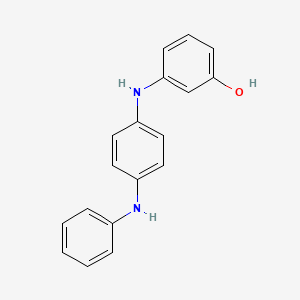
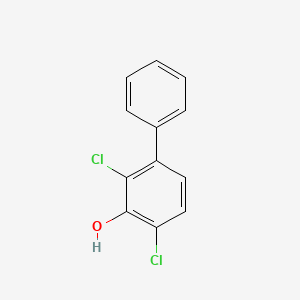
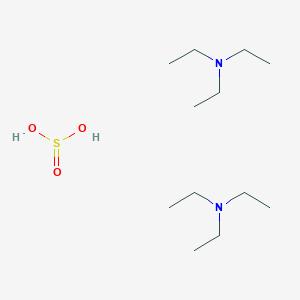
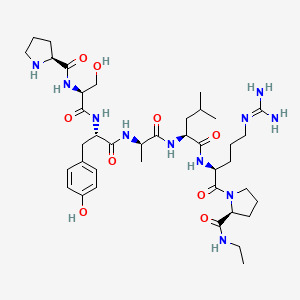
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)

